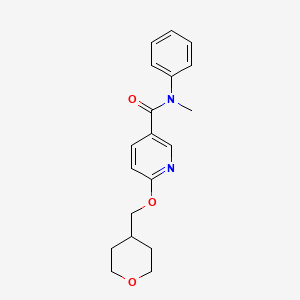

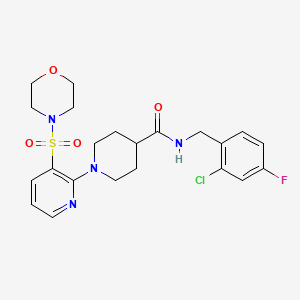

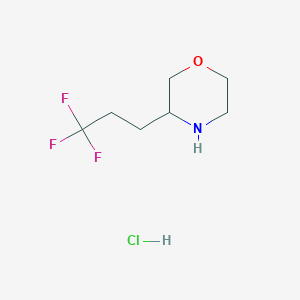

2-((tetrahydrofuran-3-yl)oxy)-N-(m-tolyl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tetrahydrofuran-3-yl)oxy)-N-(m-tolyl)isonicotinamide, also known as THF-MTIN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development.

Scientific Research Applications

Hydrogen Bonding and Molecular Assembly

The ligand isonicotinamide, similar in structural relevance to the compound , has been utilized to form assemblies of dimetal (M2) building units through a combination of coordinate bonds and intermolecular hydrogen-bond interactions. These interactions facilitate the formation of polymeric networks observed in solid states, showcasing linear, zig-zag, and sinusoidal varieties based on the ligands and metal precursors involved. This highlights the compound's potential in creating complex molecular structures and its applicability in material science and coordination chemistry (Bera et al., 2003).

Supramolecular Chemistry

Isonicotinamide has been employed as a high-yielding supramolecular reagent in the synthesis of copper(II) complexes, leading to the creation of infinite 1-D chains through effective supramolecular synthesis. This approach underscores the potential of the compound for the development of inorganic–organic hybrid materials, offering a versatile tool for constructing highly ordered molecular architectures (Aakeröy et al., 2003).

Charge Density Studies

Research on polymorphic isonicotinamide-oxalic acid molecular complexes demonstrates strong O-H...N intermolecular hydrogen bonding, indicative of the compound's potential in forming robust molecular interactions. This provides a foundation for exploring charge distribution within molecular structures, offering insights into the electronic properties and reactivity of such compounds (Schmidtmann et al., 2009).

Organic Synthesis and Catalysis

The compound's structural resemblance to tetrahydrofuran derivatives underscores its potential in organic synthesis and catalysis. For instance, tetrahydrofuran is a privileged moiety in many organic compounds, and its activation has been explored in oxidative amination reactions mediated by visible light, offering a green route for N-substituted azoles. This emphasizes the compound's applicability in synthesizing bioactive molecules and pharmaceuticals, leveraging its reactivity for innovative chemical transformations (Zhang et al., 2017).

Biomass-Derived Solvents

2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, exemplifies the compound's relevance in environmentally benign synthesis strategies. It serves as an alternative solvent in organometallics, organocatalysis, and biotransformations, highlighting the potential of similar tetrahydrofuran derivatives in sustainable chemistry and industrial applications (Pace et al., 2012).

properties

IUPAC Name |

N-(3-methylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12-3-2-4-14(9-12)19-17(20)13-5-7-18-16(10-13)22-15-6-8-21-11-15/h2-5,7,9-10,15H,6,8,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYLROIMMLLROS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tetrahydrofuran-3-yl)oxy)-N-(m-tolyl)isonicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Chloro-2-(difluoromethyl)phenyl] acetate](/img/structure/B2609965.png)

![4-[[1-(3-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2609966.png)

![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![5-Piperidyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2609979.png)

![5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B2609983.png)